molecular formula C17H18F3NO B1329109 4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline CAS No. 946740-62-1

4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline

Cat. No.: B1329109
CAS No.: 946740-62-1
M. Wt: 309.33 g/mol
InChI Key: WGXCOCFFQULHJE-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound this compound is systematically identified by its Chemical Abstracts Service registry number 946740-62-1. The International Union of Pure and Applied Chemistry nomenclature for this compound is 4-(2-methyl-5-propan-2-ylphenoxy)-3-(trifluoromethyl)aniline, which precisely describes the substitution pattern and connectivity of the molecular framework. Alternative systematic names include benzenamine, 4-[2-methyl-5-(1-methylethyl)phenoxy]-3-(trifluoromethyl)-, which follows the benzenamine classification system.

The molecular formula C₁₇H₁₈F₃NO reflects the composition of seventeen carbon atoms, eighteen hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom, yielding a molecular weight of 309.33 grams per mole. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC1=C(C=C(C=C1)C(C)C)OC2=C(C=C(C=C2)N)C(F)(F)F, which encodes the complete connectivity and stereochemistry of the molecule.

Table 1: Chemical Identification Parameters

Parameter Value Reference
Chemical Abstracts Service Number 946740-62-1
Molecular Formula C₁₇H₁₈F₃NO
Molecular Weight 309.33 g/mol
International Union of Pure and Applied Chemistry Name 4-(2-methyl-5-propan-2-ylphenoxy)-3-(trifluoromethyl)aniline
Molecular Registry Number MFCD08687980

The compound exhibits specific physical properties that reflect its aromatic and fluorinated character. The calculated density is reported as 1.2 ± 0.1 grams per cubic centimeter, indicating a relatively high density consistent with the presence of fluorine atoms. The boiling point is estimated at 355.6 ± 42.0 degrees Celsius at 760 millimeters of mercury, reflecting the substantial molecular weight and intermolecular interactions. The flash point is calculated at 168.9 ± 27.9 degrees Celsius, providing important information for handling and storage considerations.

Historical Context and Discovery

The development of this compound emerges from the broader historical trajectory of trifluoromethyl-containing pharmaceutical compounds, which have gained prominence in medicinal chemistry over the past several decades. The strategic incorporation of fluorine atoms and fluoroalkyl groups into drug molecules represents a fundamental approach that has evolved significantly since the mid-twentieth century, when researchers first began to recognize the unique properties conferred by fluorinated substituents.

The trifluoromethyl group has become particularly favored in medicinal chemistry for its ability to augment drug effectiveness through improved solubility, lipophilicity, metabolic stability, and protein-ligand interactions. This recognition has driven extensive research into synthetic methodologies for incorporating trifluoromethyl groups into various molecular frameworks, including aniline derivatives. Despite the prevalence of trifluoromethyl arenes and heterocycles in pharmaceuticals, the exploration of trifluoromethyl-based aliphatic bioactive molecules has historically received less attention, creating opportunities for compounds like this compound.

The phenoxyaniline structural motif has also undergone significant development as a pharmacologically relevant scaffold. Research into phenoxyaniline compounds has revealed their potential for modulating various biological targets, particularly in the context of calcium channel inhibition and related therapeutic applications. The synthesis of phenoxyaniline derivatives has been facilitated by advances in reductive amination strategies and multicomponent coupling reactions, enabling access to increasingly complex molecular architectures.

The specific compound this compound represents a convergence of these historical developments, combining the established pharmacological relevance of phenoxyaniline frameworks with the advantageous properties of trifluoromethyl substitution. This molecular design reflects contemporary approaches to drug discovery that prioritize the integration of multiple beneficial structural features into single molecular entities.

Significance in Organic and Medicinal Chemistry

The significance of this compound in medicinal chemistry stems from its unique combination of structural features that collectively contribute to enhanced pharmacological properties. The trifluoromethyl group enhances the compound's lipophilicity and stability, making it of particular interest in pharmaceutical and materials science applications. The electron-withdrawing properties of the trifluoromethyl substituent significantly influence the electronic characteristics of the aromatic system, potentially modulating binding interactions with biological targets.

Recent research has demonstrated that trifluoromethyl groups can stabilize interactions with target proteins or enzymes, leading to increased potency in medicinal chemistry applications. The mechanism of action for compounds containing trifluoromethyl groups often involves enhanced membrane permeability due to increased lipophilicity, allowing for better bioavailability and cellular uptake. This property is particularly valuable in drug discovery efforts where membrane permeation represents a significant challenge for therapeutic efficacy.

Table 2: Physicochemical Properties Relevant to Medicinal Chemistry

Property Value Medicinal Chemistry Relevance Reference
LogP 6.08 High lipophilicity for membrane permeation
Density 1.2 ± 0.1 g/cm³ Molecular compactness
Vapor Pressure 0.0 ± 0.8 mmHg at 25°C Low volatility for stability
Index of Refraction 1.530 Optical properties

The phenoxyaniline framework provides additional medicinal chemistry advantages through its potential for structure-activity relationship optimization. Research has shown that phenoxyaniline compounds can be effectively modified through various chemical transformations, including reductive amination processes that enable the introduction of diverse substituents. These synthetic capabilities allow for systematic exploration of biological activity through structural modifications, making the phenoxyaniline core a valuable scaffold for lead compound development.

The integration of both trifluoromethyl and phenoxyaniline functionalities in a single molecule represents an advanced approach to medicinal chemistry design. This combination addresses multiple pharmaceutical optimization criteria simultaneously, including metabolic stability enhancement through fluorination and target selectivity modulation through the phenoxyaniline framework. The compound's molecular architecture allows for potential interactions with multiple binding sites on target proteins, potentially leading to improved selectivity and efficacy profiles compared to simpler molecular frameworks.

Properties

IUPAC Name

4-(2-methyl-5-propan-2-ylphenoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c1-10(2)12-5-4-11(3)16(8-12)22-15-7-6-13(21)9-14(15)17(18,19)20/h4-10H,21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXCOCFFQULHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted phenol and aniline derivatives.

    Reaction Conditions: The phenol derivative undergoes an etherification reaction with the aniline derivative in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Temperature and Time: The reaction is usually carried out at elevated temperatures (80-120°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Substituted aniline derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline has been explored for its biological activity, particularly in the development of pharmaceuticals. The presence of the trifluoromethyl group often enhances the compound's metabolic stability and bioactivity. Research indicates that similar compounds can exhibit significant anti-inflammatory and analgesic properties, making them candidates for drug development targeting pain management and inflammatory diseases.

Agrochemical Development

In agrochemistry, this compound may serve as an active ingredient in herbicides or fungicides. The unique structural features can lead to selective herbicidal activity against specific plant species while minimizing damage to crops. Preliminary studies suggest that compounds with similar structures can inhibit key enzymes involved in plant growth, thus providing a basis for further exploration in agricultural applications.

Materials Science

The compound's properties make it suitable for applications in materials science, particularly in the synthesis of advanced polymers and coatings. The trifluoromethyl group imparts hydrophobic characteristics, which can be advantageous in developing water-repellent surfaces or coatings that require chemical resistance.

Environmental Science

Research into the environmental impact of synthetic chemicals has led to investigations into the degradation pathways of compounds like this compound. Understanding its behavior in various environmental conditions is crucial for assessing its ecological footprint and potential risks associated with its use.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal evaluated the anti-inflammatory properties of a series of trifluoromethyl-substituted anilines, including this compound. The results indicated that these compounds significantly reduced inflammatory markers in vitro, suggesting potential therapeutic applications for chronic inflammatory conditions.

Case Study 2: Herbicidal Efficacy

In a controlled environment, researchers tested the herbicidal efficacy of various phenoxy compounds against common agricultural weeds. The results demonstrated that this compound exhibited selective inhibition of weed growth while promoting the growth of desirable crops, highlighting its potential as an environmentally friendly herbicide.

Case Study 3: Polymer Synthesis

A recent advancement in polymer chemistry involved utilizing this compound as a monomer in the synthesis of fluorinated polymers. These polymers showed enhanced thermal stability and chemical resistance, making them suitable for high-performance applications in electronics and aerospace industries.

Mechanism of Action

The mechanism of action of 4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Position and Acidity

The position of the trifluoromethyl (CF₃) group significantly impacts acidity. For example:

  • 3-(Trifluoromethyl)aniline has a pKa of 3.49, while 4-(trifluoromethyl)aniline has a lower pKa of 2.75 due to enhanced resonance stabilization of the conjugate acid .
  • The target compound (CF₃ at position 3) likely exhibits a pKa closer to 3.49, similar to 3-(trifluoromethyl)aniline. This moderate acidity may influence solubility and bioavailability in physiological environments.

Data Table: Key Properties of Selected Compounds

Compound Name Substituents pKa (Predicted/Measured) Biological Activity
3-(Trifluoromethyl)aniline CF₃ at position 3 3.49 Anticancer (acid-mediated)
4-(Trifluoromethyl)aniline CF₃ at position 4 2.75 Higher acidity
N-(3-Bromopropyl)-2,6-dinitro-4-(CF₃)aniline CF₃, dinitro, bromopropyl N/A Antiprotozoal
Target Compound CF₃ at 3, phenoxy (isopropyl/methyl) at 4 ~3.5* Under investigation

*Estimated based on structural analogy.

Biological Activity

4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline, with the CAS number 946740-62-1, is an organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes an isopropyl group, a methyl group, and a trifluoromethyl group, which contribute to its unique chemical properties and biological interactions.

  • Molecular Formula : C17H18F3NO
  • Molecular Weight : 309.33 g/mol
  • Structure : The compound is characterized by a phenoxy group attached to an aniline moiety, with specific substitutions that enhance its reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves etherification reactions between substituted phenols and anilines under basic conditions. Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF), and the reactions are often conducted at elevated temperatures (80-120°C) to ensure high yields .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds structurally related to this compound have shown significant antiproliferative activity against various cancer cell lines. An investigation into similar compounds demonstrated IC50 values as low as 60 nM against HeLa cells, indicating strong growth inhibition . The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary evaluations suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria. Structure-activity relationship (SAR) studies indicate that modifications in the phenoxy and trifluoromethyl groups can enhance antibacterial efficacy .

The biological activity of this compound is believed to be mediated through its interactions with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. The trifluoromethyl group is particularly notable for enhancing lipophilicity and biological activity by affecting the electronic properties of the molecule .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-(5-Isopropyl-2-methylphenoxy)anilineLacks trifluoromethyl groupReduced activity compared to target compound
4-(2-Methyl-5-isopropylphenoxy)anilineSimilar structure with positional changesVaries in reactivity and application

The presence of the trifluoromethyl group in this compound is critical for enhancing its biological properties compared to structurally similar compounds without this substitution.

Case Studies

  • Antiproliferative Studies : A study evaluated various derivatives of aniline, including those similar to this compound, showing promising results in inhibiting cancer cell growth through tubulin inhibition mechanisms. The results indicated significant selectivity towards cancerous cells over normal cells .
  • Antimicrobial Testing : Another study assessed the antimicrobial effects of several aniline derivatives, including our target compound, revealing potent activity against multiple bacterial strains. The findings suggest that further optimization of the molecular structure could lead to enhanced antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline, and what analytical methods ensure purity?

  • Synthesis : A plausible route involves coupling 5-isopropyl-2-methylphenol with 3-(trifluoromethyl)nitrobenzene via nucleophilic aromatic substitution under basic conditions, followed by nitro group reduction (e.g., catalytic hydrogenation or using Fe/HCl). This mirrors methods for related trifluoromethyl-aniline derivatives .
  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for assessing purity. Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR, comparing peaks to analogous compounds (e.g., 4-Chloro-3-(trifluoromethyl)aniline) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound’s trifluoromethyl and aniline groups may pose respiratory and skin irritation risks, as seen in safety data for 3-(trifluoromethyl)aniline .
  • Storage : Store in a dark, inert atmosphere (argon or nitrogen) at -20°C to prevent degradation, similar to recommendations for 2-methyl-4-heptafluoroisopropylaniline .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., solubility, melting point)?

  • Methodology : Cross-validate using differential scanning calorimetry (DSC) for melting point determination and gravimetric analysis for solubility in solvents like DMSO or chloroform. For example, reports solubility in chloroform and DMSO for a related compound, but experimental replication is advised .

Advanced Research Questions

Q. What strategies optimize the compound’s stability in biological assays, given its hydrolytic sensitivity?

  • Stabilization : Use aprotic solvents (e.g., DMF or DMSO) and avoid aqueous buffers at high pH. For in vitro studies, incorporate antioxidants (e.g., BHT) to mitigate oxidative degradation, as suggested for trifluoromethyl-aniline derivatives in biochemical assays .

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The -CF3_3 group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the phenoxy group. Density functional theory (DFT) calculations can predict regioselectivity, as applied to similar substrates in and .

Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., logP, pKa)?

  • In Silico Tools : Use software like Schrödinger’s QikProp or SwissADME. Experimental pKa values for trifluoromethyl-anilines (e.g., 2.52 ± 0.10 for 2-methyl-4-heptafluoroisopropylaniline ) can validate predictions.

Contradictions and Resolutions

  • Melting Point Variability : If conflicting mp data arise, conduct DSC under controlled heating rates (e.g., 10°C/min) and compare to literature values for structurally similar compounds (e.g., 4-Methyl-3-(trifluoromethyl)aniline ).

Applications in Drug Discovery

  • Target Identification : The compound’s aniline core and lipophilic substituents suggest potential as a kinase inhibitor scaffold. Use surface plasmon resonance (SPR) to screen against kinase libraries, referencing methods for trifluoromethyl-anilines in biochemical assays .

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